

Application Notes: Recommended Solvents for Dissolving EPZ031686

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EPZ031686

Cat. No.: B10800166

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and solvent recommendations for the dissolution of **EPZ031686**, a potent and orally bioavailable inhibitor of SMYD3 (SET and MYND domain-containing protein 3) with an IC50 of 3 nM.^{[1][2][3]} Proper dissolution and formulation are critical for accurate and reproducible results in both in vitro and in vivo studies.

Data Presentation: Solubility of EPZ031686

Quantitative solubility data for **EPZ031686** in various solvent systems are summarized below for easy reference and comparison.

Table 1: In Vitro Solubility

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	35	59.21	Ultrasonic warming and heating to 60°C are recommended to aid dissolution. ^{[4][5]} Use of newly opened, non-hygroscopic DMSO is advised. ^[4]

Table 2: In Vivo Formulations

Formulation Components	Achieved Concentration (mg/mL)	Molar Concentration (mM)	Solution Type
10% DMSO + 90% Corn Oil	≥ 1.75	≥ 2.96	Clear Solution
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 1.75	≥ 2.96	Clear Solution
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 1.75	≥ 2.96	Clear Solution
30% PEG300 + 70% (20% SBE-β-CD in Saline)	10	16.92	Suspension

Experimental Protocols

Below are detailed methodologies for preparing **EPZ031686** solutions for experimental use.

Protocol 1: Preparation of In Vitro Stock Solution (DMSO)

This protocol outlines the preparation of a high-concentration stock solution of **EPZ031686** in DMSO, suitable for most cell-based assays.

Materials:

- **EPZ031686** powder
- Anhydrous/low-hygroscopicity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Vortex mixer
- Water bath or heat block set to 60°C
- Ultrasonic bath

Procedure:

- Weigh the desired amount of **EPZ031686** powder and place it in a sterile vial.
- Add the calculated volume of DMSO to achieve a concentration of 35 mg/mL.
- Vortex the mixture thoroughly for 1-2 minutes.
- To aid dissolution, place the vial in an ultrasonic bath for 10-15 minutes.[\[4\]](#)[\[6\]](#)
- If the compound is not fully dissolved, heat the solution to 60°C in a water bath or on a heat block for 5-10 minutes, with intermittent vortexing.[\[4\]](#)[\[5\]](#)
- Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[\[4\]](#)

Protocol 2: Preparation of In Vivo Formulations

The following protocols describe the preparation of various formulations suitable for oral gavage (p.o.) or other in vivo administration routes in animal models, such as CD-1 mice.[\[1\]](#)[\[2\]](#)
It is crucial to add the solvents sequentially as listed.

Formulation A: 10% DMSO + 90% Corn Oil (Clear Solution)

- Prepare a stock solution of **EPZ031686** in DMSO (e.g., 17.5 mg/mL).
- In a sterile tube, add 100 µL of the DMSO stock solution.
- Add 900 µL of corn oil to the tube.
- Vortex thoroughly until a clear, homogenous solution is formed.[\[1\]](#)[\[4\]](#)

Formulation B: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Clear Solution)

- Prepare a stock solution of **EPZ031686** in DMSO (e.g., 17.5 mg/mL).
- In a sterile tube, add 100 μ L of the DMSO stock solution.
- Add 400 μ L of PEG300 and mix until the solution is clear.
- Add 50 μ L of Tween-80 and mix thoroughly.
- Add 450 μ L of saline and mix until a clear, homogenous solution is achieved.[\[1\]](#)[\[4\]](#)

Formulation C: 10% DMSO + 90% (20% SBE- β -CD in Saline) (Clear Solution)

- First, prepare the 20% SBE- β -CD in saline solution by dissolving 2 g of SBE- β -CD in 10 mL of saline.[\[1\]](#)
- Prepare a stock solution of **EPZ031686** in DMSO (e.g., 17.5 mg/mL).
- In a sterile tube, add 100 μ L of the DMSO stock solution.
- Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Vortex thoroughly until a clear solution is formed.[\[1\]](#)[\[4\]](#)

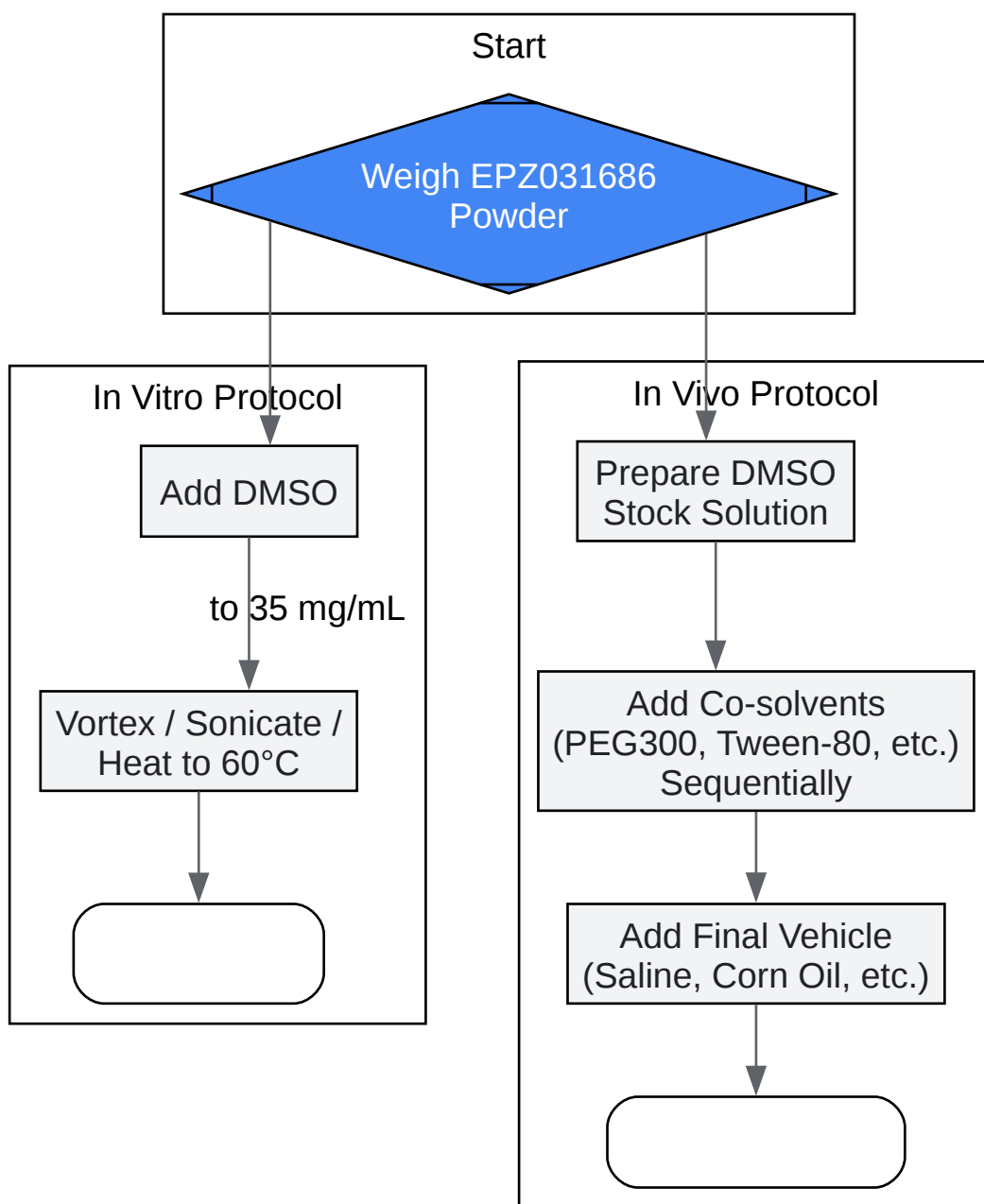
Formulation D: 30% PEG300 + 70% (20% SBE- β -CD in Saline) (Suspension)

- Prepare the 20% SBE- β -CD in saline solution as described in Formulation C.
- Weigh the required amount of **EPZ031686**.
- Sequentially add 30% PEG300 and 70% of the 20% SBE- β -CD in saline solution.
- Use sonication and warming to aid in the formation of a uniform suspension.[\[1\]](#)[\[4\]](#)

Visualizations

Experimental Workflow: Solution Preparation

The following diagram illustrates the general workflow for preparing **EPZ031686** solutions.

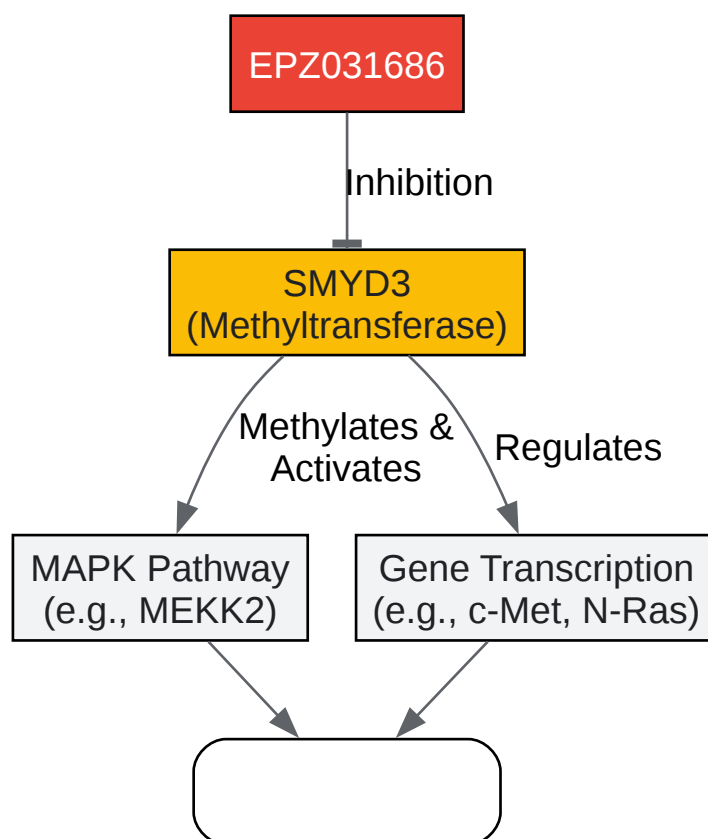


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Caption: Workflow for preparing **EPZ031686** solutions.

Signaling Pathway: Role of SMYD3 in Cancer

EPZ031686 is a selective inhibitor of the SMYD3 methyltransferase. SMYD3 has been implicated in various cancers by methylating target proteins, leading to the activation of signaling pathways that promote cell survival and proliferation.^{[2][7]}



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Caption: **EPZ031686** inhibits SMYD3-mediated signaling.

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